molecular formula C16H20O3S B14752811 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid CAS No. 82-52-0

4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid

Cat. No.: B14752811
CAS No.: 82-52-0
M. Wt: 292.4 g/mol
InChI Key: PBHGGNJOKATMKG-UHFFFAOYSA-N
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Description

4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C16H22O3S. It is a derivative of naphthalene, characterized by the presence of two isopropyl groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of 4,5-Di(propan-2-yl)naphthalene. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 1 position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.

Scientific Research Applications

4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Naphthalene-1-sulfonic acid: Similar in structure but lacks the isopropyl groups.

    Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene with the sulfonic acid group at the 2 position.

    4,5-Dimethylnaphthalene-1-sulfonic acid: Similar structure with methyl groups instead of isopropyl groups.

Uniqueness: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to the presence of isopropyl groups, which can influence its chemical properties and reactivity. These groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other naphthalene sulfonic acid derivatives.

Properties

CAS No.

82-52-0

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

4,5-di(propan-2-yl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C16H20O3S/c1-10(2)12-6-5-7-14-15(20(17,18)19)9-8-13(11(3)4)16(12)14/h5-11H,1-4H3,(H,17,18,19)

InChI Key

PBHGGNJOKATMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2C(C)C

Origin of Product

United States

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